![molecular formula C22H21NO2 B6068090 N-2-biphenylyl-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6068090.png)
N-2-biphenylyl-2-(2,4-dimethylphenoxy)acetamide
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Description
N-2-biphenylyl-2-(2,4-dimethylphenoxy)acetamide, also known as BP-DMA, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit potent anti-inflammatory and analgesic properties. In
Scientific Research Applications
Nuclear Physics
The compound has been used in the study of fast proton-induced fission of 238U . This research is crucial for understanding nuclear energy projects and new generation nuclear reactors .
Medicinal Chemistry
Phenoxy acetamide, a derivative of the compound, has been extensively studied for its potential therapeutic applications . The compound and its derivatives have shown promise in the development of new pharmaceuticals .
Analgesic Activity
Some derivatives of the compound, such as N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide, have shown good analgesic activity, comparable or superior to paracetamol .
Chemical Synthesis
The compound is used in the synthesis of various other compounds. For instance, it is used in the production of N-(2,4-DIMETHOXYPHENYL)-2-(2,5-DIMETHYLPHENOXY)ACETAMIDE .
Industrial Applications
The compound and its derivatives have potential applications in various industries. For instance, the production of radioisotopes with applications in medicine, electronics, industry, and other fields of human activities has been explored .
Climate Change Mitigation
properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-16-12-13-21(17(2)14-16)25-15-22(24)23-20-11-7-6-10-19(20)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAMSTYEZVDDMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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